molecular formula C13H12ClNO3 B13014906 Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B13014906
M. Wt: 265.69 g/mol
InChI Key: KHCSEKSHEOSZTL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is a synthetic quinoline derivative intended for research and development use as a key chemical intermediate. Compounds within this class are frequently employed in medicinal chemistry for the construction of more complex active pharmaceutical ingredients (APIs), particularly in the field of oncology . For instance, closely related structures like the methyl ester and carboxamide analogs are well-documented as critical precursors in the synthesis of kinase inhibitors such as Lenvatinib . The molecular structure of this compound, featuring a reactive ethyl ester and a chloro substituent on the quinoline core, makes it a versatile scaffold for further functionalization through nucleophilic substitution and other coupling reactions . Researchers can utilize this building block to explore new chemical entities and optimize lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCSEKSHEOSZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Chlorination Approach

A robust industrially scalable method involves two main steps:

Step (a): Formation of 4-hydroxy-7-methoxyquinoline-6-carboxamide

  • Starting from 4-amino-2-methoxybenzamide, a nucleophilic substitution reaction is performed with 3-chloro-1,2-propanediol in a polar aprotic solvent such as N,N-dimethylformamide.
  • Reaction conditions: heating at 110–120 °C for 9–10 hours.
  • After reaction completion, the mixture is cooled, water is added, and the product is isolated by centrifugation.
  • Yield: approximately 72%.

Step (b): Conversion to 4-chloro-7-methoxyquinoline-6-carboxamide

  • The hydroxy intermediate is reacted with chlorinating agents such as thionyl chloride or phosphorus oxychloride in solvents like tetrahydrofuran or 2-methyltetrahydrofuran.
  • Acid-binding agents such as diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene are used to neutralize generated acids.
  • Reaction temperature: 60–80 °C, stirring for 0.5–8 hours.
  • After reaction, solvent removal and aqueous workup precipitate the chloroquinoline product.
  • Yield: 77–89%.

This method is advantageous due to mild reaction conditions, high yield, low waste generation, and suitability for large-scale production.

Base-Mediated Substitution and Recrystallization

Another method involves:

  • Reacting a quinoline carboxamide intermediate with sodium tertiary butoxide in a polar solvent mixture (dimethylformamide and formamide) at low temperatures (0–10 °C).
  • The reaction mixture is quenched with water, neutralized with hydrochloric acid, heated to 40–45 °C, and stirred.
  • The solid product is filtered, washed, and recrystallized from water and dimethylformamide to obtain pure 4-chloro-7-methoxyquinoline-6-carboxamide.
  • This method emphasizes controlled temperature and careful quenching to optimize purity.

Esterification to Ethyl Carboxylate

While direct preparation of the ethyl ester derivative is less frequently detailed, esterification typically follows:

  • Conversion of the carboxylic acid or carboxamide intermediate to the corresponding methyl or ethyl ester using thionyl chloride in methanol or ethanol under reflux.
  • The esterification step involves dropwise addition of thionyl chloride to the acid in alcohol solvent, heating overnight with periodic supplementation of thionyl chloride.
  • Post-reaction workup includes solvent removal, extraction, washing, drying, and purification to yield the esterified quinoline derivative.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Temperature (°C) Time (h) Yield (%) Notes
1 4-amino-2-methoxybenzamide 3-chloro-1,2-propanediol, DMF, phosphoric acid 110–120 9–10 72 Nucleophilic substitution
2 4-hydroxy-7-methoxyquinoline-6-carboxamide Thionyl chloride, DIPEA, THF or 2-MeTHF 60–80 0.5–8 77–89 Chlorination to 4-chloro derivative
3 7-bromoquinoline-4-carboxylic acid (related) Thionyl chloride, methanol, reflux Reflux Overnight - Esterification to methyl ester
4 4-chloro-7-methoxyquinoline-6-carboxamide Sodium tertiary butoxide, DMF, formamide 0–10 5 - Base-mediated substitution and recrystallization

Research Findings and Industrial Relevance

  • The described methods provide mild reaction conditions compared to older high-temperature processes (150–200 °C), reducing safety risks and improving scalability.
  • Use of solvents like tetrahydrofuran and 2-methyltetrahydrofuran, combined with bases such as diisopropylethylamine, enhances reaction efficiency and yield.
  • The chlorination step is critical for introducing the 4-chloro substituent, which is essential for the biological activity of quinoline derivatives.
  • Recrystallization and purification steps ensure high purity, which is vital for pharmaceutical applications.
  • The processes have been demonstrated at hundred-kilogram scale, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines and thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as antitumor agents due to their ability to inhibit specific cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. The results indicated that certain modifications led to increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for new cancer therapies .

Biological Evaluation

The compound has been subjected to various biological evaluations, particularly in the context of its interaction with specific receptors. Research has indicated that derivatives of this compound exhibit activity as selective ligands for GABA receptors, which are critical in the treatment of neuropsychiatric disorders.

Case Study: GABA Receptor Ligands

Recent studies have demonstrated that certain derivatives can selectively bind to α6β2/3γ2 GABA receptors, showing potential for treating conditions such as trigeminal orofacial pain. The selective binding profile is crucial for minimizing side effects associated with non-selective agents .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including chlorination and esterification processes. Understanding these synthetic routes is essential for developing analogs with enhanced pharmacological properties.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the following reactions:

  • Chlorination : Introducing the chlorine atom at the 4-position.
  • Methoxylation : Adding the methoxy group at the 7-position.
  • Carboxylation : Forming the carboxylic acid derivative at the 6-position.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It inhibits the activity of receptor tyrosine kinases, which play a crucial role in cell proliferation and angiogenesis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score Key Applications/Notes
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate 417721-36-9 C₁₃H₁₂ClNO₃ 265.69 4-Cl, 7-OCH₃, 6-COOEt Reference Intermediate for tricyclic fluoroquinolones
Mthis compound 205448-66-4 C₁₂H₁₀ClNO₃ 251.67 4-Cl, 7-OCH₃, 6-COOMe 0.86 Antineoplastic/antiviral agent precursor; higher solubility in polar solvents
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 C₁₂H₁₀ClNO₂ 235.67 4-Cl, 3-COOEt 0.93 Positional isomer; altered electronic distribution impacts reactivity
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 70458-93-4 C₁₃H₁₁ClFNO₃ 283.68 7-Cl, 6-F, 4-OH, 3-COOEt N/A Intermediate for fluoroquinolone antibiotics (e.g., prulifloxacin)
4-Chloro-5,7-dimethoxyquinoline 143946-49-0 C₁₁H₁₀ClNO₂ 223.66 4-Cl, 5-OCH₃, 7-OCH₃ 0.85 Enhanced steric hindrance reduces metabolic stability compared to mono-methoxy analogues

Research Findings and Challenges

  • Positional Isomerism: Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) shows a higher similarity score (0.93) to the target compound but diverges in biological activity due to carboxylate positioning .
  • Fluoroquinolone Intermediates: Ethyl 7-chloro-6-fluoro derivatives (e.g., CAS 70458-93-4) highlight the importance of fluorine in enhancing antibacterial potency .
  • Synthetic Limitations: Cyclization steps for quinoline-6-carboxylates face regioselectivity challenges, often requiring harsh conditions (e.g., chlorobenzene, 130°C) .

Biological Activity

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a quinoline ring system with notable substitutions that influence its biological properties. The molecular formula can be denoted as C₁₃H₁₁ClN₁O₃, with a molecular weight of approximately 265.68 g/mol. The presence of chlorine and methoxy groups on the quinoline structure is critical for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit various antimicrobial properties. Quinoline compounds have been studied for their effectiveness against multiple bacterial strains and fungi. The mechanism of action typically involves interference with nucleic acid synthesis or disruption of cellular membranes.

Compound Target Microorganism Activity
This compoundStaphylococcus aureusModerate inhibition
This compoundEscherichia coliSignificant inhibition

Antitumor Activity

A study investigated the antitumor effects of related quinoline derivatives against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results demonstrated that compounds with similar structures exhibited significant reductions in tumor cell viability, suggesting that this compound could also possess similar properties.

Key Findings:

  • The compound induced apoptosis in EAC cells.
  • Histological examinations indicated no adverse effects on liver and kidney functions.
  • The compound displayed antioxidant activities, enhancing its potential as a therapeutic agent against cancer.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives often engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of quinoline derivatives. Modifications to the functional groups can lead to variations in biological activity:

Modification Effect on Activity
Addition of methoxy groupIncreased lipophilicity and potential for enhanced membrane permeability
Chlorine substitutionEnhanced binding affinity to target proteins

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated a hybrid compound containing a coumarin moiety linked to a quinolinone structure. This compound demonstrated potent antitumor activity against EAC cells, highlighting the potential for this compound in cancer therapy .
  • Antimicrobial Studies : Several studies have reported on the antimicrobial properties of related quinolines, establishing a foundation for further investigation into the specific activities of this compound against various pathogens .

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